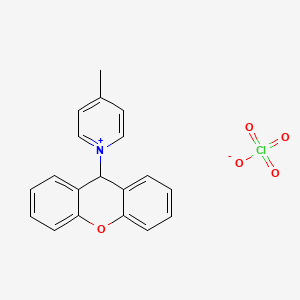
1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol is a chemical compound characterized by a cyclopentane ring fused with a 1,3-dioxolane ring and a hydroxyl group attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol can be synthesized through the acetalization of cyclopentanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the formation of the dioxolane ring .
Industrial Production Methods: This can be achieved using a Dean-Stark apparatus or molecular sieves .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of various fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxolane ring provides stability and resistance to hydrolysis, making it a valuable protecting group in organic synthesis .
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler analog without the cyclopentane ring.
Cyclopentanol: Lacks the dioxolane ring but has a similar hydroxyl group.
1-(1,3-Dioxolan-2-yl)cyclopentanone: An oxidized form of the compound.
Uniqueness: 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol is unique due to the combination of the cyclopentane ring and the dioxolane ring, providing both stability and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Propiedades
Número CAS |
116510-61-3 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-(1,3-dioxolan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H14O3/c9-8(3-1-2-4-8)7-10-5-6-11-7/h7,9H,1-6H2 |
Clave InChI |
OMMMLQFZPHWQJY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2OCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
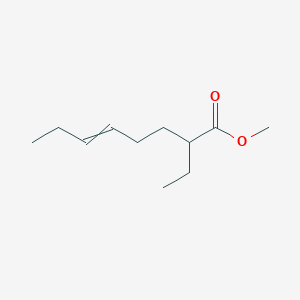

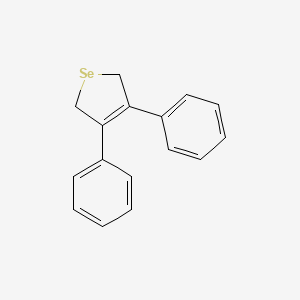
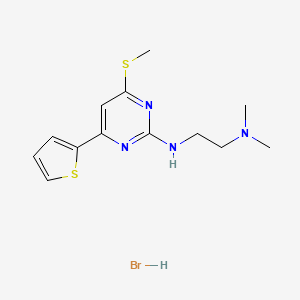
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)

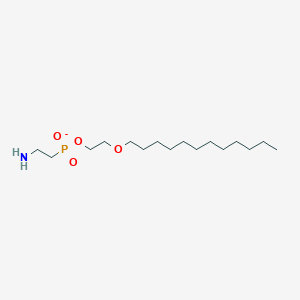
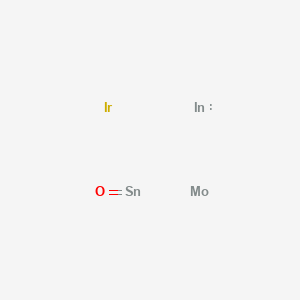
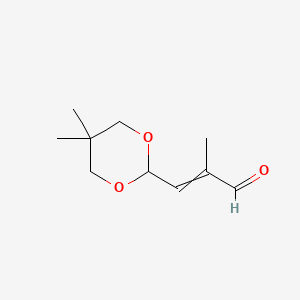
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
